molecular formula C14H19NO5 B2886061 2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid CAS No. 1909318-57-5

2-{[(Tert-butoxy)carbonyl](3-methoxyphenyl)amino}acetic acid

Cat. No.: B2886061
CAS No.: 1909318-57-5
M. Wt: 281.308
InChI Key: FWMBKCKNYVKCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxyphenylamino moiety. The Boc group is widely utilized in peptide synthesis to protect amines during reactions . The 3-methoxy substitution on the phenyl ring enhances electron-donating effects and may influence solubility and steric interactions. Its molecular formula is C₁₄H₁₉NO₅ (calculated from structural analogs), with applications in medicinal chemistry and organic synthesis as a building block .

Properties

IUPAC Name

2-[3-methoxy-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(9-12(16)17)10-6-5-7-11(8-10)19-4/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBKCKNYVKCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 3-Methoxyaniline with Bromoacetic Acid Derivatives

A two-step strategy involving N-alkylation followed by Boc protection is widely employed for analogous compounds.

Step 1: Synthesis of N-(3-Methoxyphenyl)Glycine
3-Methoxyaniline reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form N-(3-methoxyphenyl)glycine ethyl ester. Hydrolysis of the ester under alkaline conditions (e.g., NaOH in aqueous THF/MeOH) yields the free carboxylic acid.

Reaction Conditions

Parameter Value/Range
Solvent Dimethylformamide (DMF)
Temperature 60–80°C
Base K₂CO₃ (2.0 equiv)
Yield 70–85% (esterification)

Step 2: Boc Protection of the Secondary Amine
N-(3-Methoxyphenyl)glycine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., 4-dimethylaminopyridine, DMAP).

Reaction Conditions

Parameter Value/Range
Boc Anhydride 1.2–1.5 equiv
Solvent DCM or THF
Temperature 0–25°C (room temperature)
Yield 65–80%

Direct Coupling of Boc-Protected Glycine with 3-Methoxyphenylamine

An alternative route involves coupling Boc-protected glycine with 3-methoxyphenylamine via carbodiimide-mediated activation.

Procedure

  • Activation of Boc-Glycine : Boc-glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Amine Coupling : The activated intermediate reacts with 3-methoxyphenylamine at 0–5°C, followed by gradual warming to room temperature.

Key Considerations

  • Excess EDC (1.5–2.0 equiv) ensures complete activation.
  • Side reactions (e.g., racemization) are minimized at low temperatures.

Reductive Amination Approach

A less common method employs reductive amination between 3-methoxybenzaldehyde and Boc-protected glycineamide, followed by oxidation to the carboxylic acid.

Reaction Scheme

  • Reductive Amination : Boc-glycineamide, 3-methoxybenzaldehyde, and sodium cyanoborohydride in methanol.
  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the amide to the carboxylic acid.

Challenges

  • Low yields (<50%) due to over-reduction or incomplete oxidation.
  • Requires rigorous purification via column chromatography.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Range
N-Alkylation + Boc High scalability; minimal side products Multi-step process 65–80%
Direct Coupling Single-step coupling Requires expensive coupling reagents 50–70%
Reductive Amination Versatile for analog synthesis Low efficiency; complex workup 30–50%

Industrial-Scale Considerations

Solvent and Reagent Optimization

  • Solvent Choice : DMF and THF are preferred for N-alkylation due to high polarity and boiling points.
  • Boc Anhydride Stoichiometry : A 10–20% excess ensures complete protection without side reactions.

Purification Techniques

  • Crystallization : The final product is crystallized from n-heptane at 0–5°C to achieve >98% purity.
  • Chromatography : Reserved for small-scale batches due to cost inefficiency.

Chemical Reactions Analysis

2-{(Tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}acetic acid primarily involves the protection and deprotection of the amine group. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations . This protection-deprotection strategy is widely used in organic synthesis to control the reactivity of amines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Ring Substitution Variants

Substituent Position and Electronic Effects
  • 3-Bromophenyl analog (CAS 394735-65-0): The electron-withdrawing bromo group decreases electron density on the aromatic ring, altering reactivity in cross-coupling reactions .
Biphenyl Derivatives
  • (3'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-56-4): The biphenyl structure increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in drug design .

Heteroaromatic Analogs

  • Pyridinyl analogs (e.g., 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid): The nitrogen in the pyridine ring increases polarity, improving aqueous solubility but reducing passive diffusion .

Aliphatic and Cyclic Substituents

  • Cyclohexyl derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid): The cyclohexyl group introduces steric bulk and chirality, impacting enantioselective synthesis (molecular weight: 293.31 g/mol) .
  • Spirocyclic analogs (e.g., 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid): The spiro structure imposes rigid geometry, useful in constrained peptide design (CAS 1341036-18-7) .

Functional Group Modifications

  • Ester vs. Acid Forms: Ethyl esters (e.g., ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate) are intermediates in synthesis, hydrolyzed to acids using LiOH/THF .
  • Amino Acid Chain Length: Propanoic acid derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid) extend the backbone, altering binding kinetics in peptide linkages .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
Parent Compound (3-methoxyphenyl) C₁₄H₁₉NO₅ ~281.3 Not Provided Meta-methoxy, Boc-protected
4-Hydroxyphenyl analog C₁₃H₁₇NO₅ 267.28 53249-34-6 Phenolic -OH, higher acidity
3-Bromophenyl analog C₁₃H₂₁F₂NO₄ 293.31 394735-65-0 Bromo substituent, electron-withdrawing
Thiophene-3-yl analog C₁₁H₁₅NO₄S 257.30 56675-37-7 Thiophene, sulfur interaction
2-Methoxyethyl analog C₁₀H₁₉NO₅ 233.26 1247171-98-7 Aliphatic chain, flexibility

Biological Activity

2-{(Tert-butoxy)carbonylamino}acetic acid, also known as Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid, is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • IUPAC Name : 2-{(Tert-butoxy)carbonylamino}acetic acid
  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1909318-57-5

The biological activity of 2-{(Tert-butoxy)carbonylamino}acetic acid primarily involves the protection and subsequent deprotection of the amine group. The Boc group protects the amine from unwanted reactions during synthesis, allowing for selective functionalization. Upon deprotection, the free amine can engage in various chemical transformations, potentially leading to biologically active derivatives.

Antiviral Properties

Research indicates that compounds with β-amino acid moieties, similar to 2-{(Tert-butoxy)carbonylamino}acetic acid, exhibit antiviral properties. For instance, derivatives containing this structure have been evaluated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. One study highlighted a related compound that demonstrated moderate inhibition of neuraminidase with an IC50 value of 50 μM, suggesting potential applications in antiviral drug development .

Anti-inflammatory Effects

The compound's derivatives have also been explored for their anti-inflammatory properties. In a study involving β-amino acid derivatives, certain compounds were shown to suppress lipopolysaccharide-induced production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses . This indicates that 2-{(Tert-butoxy)carbonylamino}acetic acid may hold promise in treating inflammatory diseases.

Antibacterial Activity

There is emerging evidence that compounds containing the β-amino acid structure exhibit antibacterial activity. For example, studies on similar derivatives have reported effectiveness against various bacterial strains, although specific data on 2-{(Tert-butoxy)carbonylamino}acetic acid remains limited .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralA-87380Neuraminidase inhibitor (IC50 = 50 μM)
Anti-inflammatoryMZO-2Suppressed TNF-α production
AntibacterialVarious β-amino acidsEffective against bacterial strains

Synthesis and Applications

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amine group with the Boc group, followed by coupling reactions to form more complex structures. This compound serves as an intermediate in organic synthesis and has potential applications in medicinal chemistry for developing new therapeutics targeting viral infections and inflammatory diseases .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}acetic acid?

The synthesis typically involves Boc protection of the amine group , followed by coupling with a 3-methoxyphenyl moiety and subsequent carboxylation. Key steps include:

  • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .
  • Coupling Reactions : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the Boc-protected amine to a 3-methoxyphenylacetic acid derivative under inert conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Critical parameters include reaction temperature (0–25°C for Boc protection) and solvent choice (THF or DCM for coupling). Yields typically range from 70–88% .

How is the Boc protecting group utilized in the synthesis of this compound?

The tert-butoxycarbonyl (Boc) group serves two primary roles:

Amine Protection : It shields the reactive amine during subsequent reactions (e.g., coupling with carboxylic acids), preventing undesired side reactions like oxidation or nucleophilic attack .

Facilitating Purification : The Boc group enhances solubility in organic solvents, simplifying isolation via extraction or chromatography .

Deprotection is achieved under acidic conditions (e.g., TFA or HCl in dioxane), selectively removing the Boc group without disrupting the acetic acid backbone or methoxyphenyl ring .

What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirms the Boc group (δ 1.45–1.49 ppm, 9H, -C(CH3)3) and methoxyphenyl protons (δ 6.7–7.3 ppm) .
    • 13C NMR : Identifies carbonyl carbons (Boc: ~155 ppm; acetic acid: ~172 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 309.36 [M+H]+ for C16H23NO5) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

How can researchers address low yields in coupling reactions involving this compound?

Low yields often stem from incomplete activation of the carboxylic acid or side reactions . Methodological solutions include:

  • Optimized Activation : Use coupling agents like HOBt or HOAt alongside carbodiimides to enhance reactivity and reduce racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (0–4°C) minimize hydrolysis .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acyl transfer, increasing yields by 15–20% in ester-to-amide conversions .

For example, a study achieved 88% yield by combining DCC with DMAP in THF at 0°C .

What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from:

  • Impurity Profiles : Trace solvents (e.g., DCM) or unreacted starting materials can interfere with assays. Purity must exceed 95% (confirmed via HPLC) .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO stock solutions with ≤0.1% final concentration to avoid cell toxicity .
  • Stereochemical Purity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or enzymatic methods to validate structure-activity relationships .

For instance, a 2024 study attributed variable enzyme inhibition data to residual triethylamine in the compound, resolved via rigorous washing with 1M HCl .

What are the challenges in designing derivatives of this compound for enhanced bioactivity?

Key challenges include:

  • Steric Hindrance : The bulky Boc group and methoxyphenyl ring limit access to target binding pockets. Strategies include replacing tert-butoxy with smaller groups (e.g., Fmoc) post-synthesis .
  • Metabolic Stability : The ester linkage in Boc may be susceptible to hydrolysis in vivo. Alternatives like PEGylation or prodrug approaches improve pharmacokinetics .
  • Selectivity : Off-target effects (e.g., kinase inhibition) require molecular docking studies to optimize substituent positions. For example, fluorination at the phenyl ring’s para position enhanced selectivity for serotonin receptors by 40% in a 2025 study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.